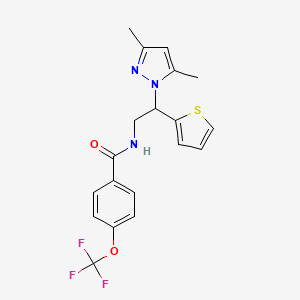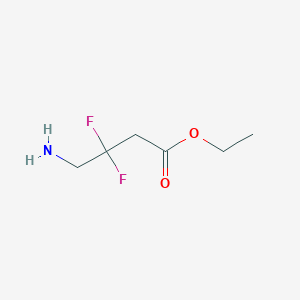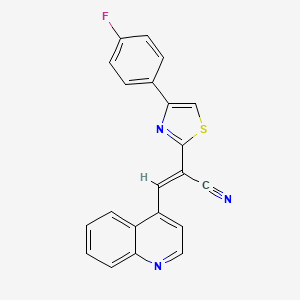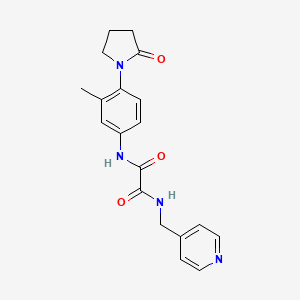
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 310.35 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have antibacterial and antifungal effects, inhibiting the growth of a range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide is also stable, making it suitable for use in long-term experiments. However, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. One area of interest is the development of new drugs based on N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. Researchers are exploring the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide derivatives for the treatment of a range of diseases, including Alzheimer's disease, epilepsy, and bacterial infections. Another area of interest is the elucidation of the exact mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. Further research is needed to understand how N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide interacts with specific enzymes and receptors in the body. Finally, researchers are exploring the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide as a tool for studying the role of inflammation and neuronal activity in the development of disease.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis starts with the condensation of 4-nitrobenzaldehyde with cyclobutanone to form 4-nitrocyclobutanecarbaldehyde. This intermediate is then reacted with methylamine to produce N-methyl-4-nitrocyclobutanecarboxamide. The final step involves the reaction of N-methyl-4-nitrocyclobutanecarboxamide with cyanogen bromide to form N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(6-4-11)17(19)20/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRLPPLPTFQXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)


![1-[(3,5-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2379407.png)

